RockPhos

説明

Synthesis Analysis

Improved processes for the preparation of biphenyl-based phosphine ligands like RockPhos have been presented in the literature . These new methods feature the use of Grignard reagents and catalytic amounts of copper, which are superior to the previous methods that required the use of t-butyllithium and stoichiometric amounts of copper . The use of less dangerous reagents provides a safer process, while the use of catalytic amounts of copper allows for the isolation of pure products in high yield .Molecular Structure Analysis

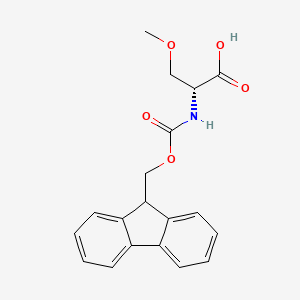

The empirical formula of RockPhos is C31H49OP . Its molecular weight is 468.69 . The SMILES string representation of RockPhos isCC1=C(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)C(P(C(C)(C)C)C(C)(C)C)=C(OC)C=C1 . Chemical Reactions Analysis

RockPhos has been shown to be effective for cross-coupling reactions like the arylation of aliphatic alcohols . It can also be employed in the 2-fluroethoxylation of bromo-chalcones in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

RockPhos is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has a melting point range of 121-131 °C .科学的研究の応用

Agriculture

RockPhos is used as a fertilizer in agriculture . It’s an effective source of phosphorus (P), which is an important plant nutrient and often the least accessible macronutrient in agricultural soils .

Method of Application

RockPhos is applied directly to the soil. It’s often blended with acidic agents such as elemental sulphur, humates, and/or biologicals . A single application of reactive RockPhos can be effective for several subsequent crop years if applied at a heavy enough rate .

Results

RockPhos has been shown to be equal or better than synthetic phosphate fertilizer under acid soil conditions and equal or better than synthetic fertilizers under neutral or basic soil conditions . It has long-lasting residual effects and does not readily leach or runoff .

Organic Waste Recycling

RockPhos is used in the recycling of organic waste in agriculture . The availability of phosphorus can be enhanced using RockPhos with organic waste and the addition of phosphate solubilizing microorganisms (PSMs) .

Method of Application

Different combinations of RockPhos and compost are applied at different times before sowing . The rate of application is investigated under field conditions .

Results

Application of RockPhos enriched compost (RP-EC) with a combination ratio of 50:50; RP and compost applied before 7 days of sowing resulted in the maximum nodulation, growth, and productivity of chickpea . The same treatment indicated an increase of 12.9% and 4.3% in P contents in straw and grains, respectively, compared to control .

Organic Chemistry

RockPhos is used as a ligand in organic chemistry . It’s a biphenyl-based phosphine ligand used with Pd(0) catalyst for carbon-carbon and carbon-heteroatom bond formation reactions .

Method of Application

RockPhos is used in combination with a palladium catalyst. The specific method of application depends on the reaction being performed .

Results

RockPhos has been shown to be effective for cross-coupling reactions like the arylation of aliphatic alcohols . It can also be employed in the 2-fluroethoxylation of bromo-chalcones in the presence of a palladium catalyst .

Alkaline Soils

More reactive rock phosphates like RockPhos have potential applications even in alkaline soils with organic acid-secreting crops such as rapeseed (canola) .

Method of Application

RockPhos is applied directly to the soil. The specific method of application depends on the crop being grown .

Results

RockPhos fertilizer has been shown to be a valuable source of P for plants and is able to supply P over subsequent growing seasons .

Organic Chemistry - Arylation of Primary Amides

RockPhos is used as a ligand in organic chemistry . It’s a biphenyl-based phosphine ligand used with Pd(0) catalyst for carbon-carbon and carbon-heteroatom bond formation reactions .

Method of Application

The even-bulkier tBuBrettPhos Pd G3 precatalyst is very efficient in the arylation of primary amides . The catalyst readily arylates the amide but resists the competitive arylation of the indole and unprotected alcohol group in the explored substrates .

Results

The use of this catalyst in cross-coupling reactions typically allows the researcher to use lower catalyst loading and results in shorter reaction times . Their use ensures the efficient and rapid generation of the active catalytic species, generally without reducing agents, and allows one to accurately control the ligand:palladium ratio .

Soil Phosphorus Reserves

RockPhos is used as a fertilizer to build long-term soil phosphorus (P) reserves . Phosphorus is an important plant nutrient and is often the least accessible macronutrient in agricultural soils .

Method of Application

RockPhos is applied directly to the soil. It’s often blended with acidic agents such as elemental sulphur, humates, and/or biologicals . A single application of reactive RockPhos can be effective for several subsequent crop years if applied at a heavy enough rate .

Results

RockPhos has been shown to be a valuable source of P for plants and is able to supply P over subsequent growing seasons . It also has the advantage of being a slow-release fertilizer and does not readily leach or runoff .

特性

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLAKCGAFNZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine | |

CAS RN |

1262046-34-3 | |

| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)